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Compound of Interest

Compound Name: Monopentyl Phthalate

Cat. No.: B127959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Monopentyl Phthalate, a monoester of phthalic acid. The information presented herein is

essential for the identification, characterization, and quality control of this compound in

research and development settings. This document details Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

for their acquisition.

Chemical Structure
Monopentyl Phthalate

IUPAC Name: 2-(Pentyloxycarbonyl)benzoic acid

Molecular Formula: C₁₃H₁₆O₄

Molecular Weight: 236.26 g/mol

CAS Number: 24539-56-8

Spectroscopic Data
The following sections present the spectroscopic data for Monopentyl Phthalate. Due to the

limited availability of directly published experimental spectra for Monopentyl Phthalate, the
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NMR and IR data are predicted based on the known spectral characteristics of closely related

analogs, such as Monobutyl Phthalate and general phthalate compounds. The mass

spectrometry data is based on publicly available database information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for Monopentyl Phthalate

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H -COOH

~7.9-8.1 Multiplet 1H Aromatic C-H

~7.5-7.7 Multiplet 3H Aromatic C-H

~4.3 Triplet 2H -O-CH₂-

~1.7 Quintet 2H -O-CH₂-CH₂-

~1.4 Multiplet 4H -CH₂-CH₂-CH₃

~0.9 Triplet 3H -CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for Monopentyl Phthalate
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Chemical Shift (δ, ppm) Assignment

~171 -COOH

~167 -C=O (ester)

~133 Aromatic C-H

~132 Aromatic C-H

~131 Aromatic C-H

~130 Aromatic C-H

~129 Aromatic C

~128 Aromatic C

~66 -O-CH₂-

~28 -O-CH₂-CH₂-

~28 -CH₂-CH₂-CH₃

~22 -CH₂-CH₃

~14 -CH₃

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted FT-IR Spectroscopic Data for Monopentyl Phthalate
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Wavenumber (cm⁻¹) Intensity Assignment

~3300-2500 Broad O-H stretch (carboxylic acid)

~3100-3000 Medium C-H stretch (aromatic)

~2960, 2870 Medium C-H stretch (aliphatic)

~1725 Strong C=O stretch (ester)

~1690 Strong C=O stretch (carboxylic acid)

~1600, 1580 Medium C=C stretch (aromatic)

~1280 Strong C-O stretch (ester)

~740 Strong
C-H out-of-plane bend (ortho-

disubstituted aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data presented is for the electron ionization (EI) of Monopentyl Phthalate.

Table 4: Mass Spectrometry Data for Monopentyl Phthalate

m/z Relative Intensity Assignment

236 Low [M]⁺ (Molecular Ion)

167 Moderate [M - C₅H₉O]⁺

150 High [C₈H₆O₃]⁺

149 Base Peak
[C₈H₅O₃]⁺ (Protonated

Phthalic Anhydride)

121 Moderate [C₇H₅O₂]⁺

104 Moderate [C₇H₄O]⁺

76 Moderate [C₆H₄]⁺
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Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a

pure solid sample of Monopentyl Phthalate.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of Monopentyl Phthalate.

Materials:

Monopentyl Phthalate sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes (5 mm diameter)

Pipettes

Vortex mixer

Procedure:

Sample Preparation:

Accurately weigh the Monopentyl Phthalate sample.

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a

clean, dry vial.

Gently vortex the vial to ensure complete dissolution.

Using a pipette with a cotton plug filter, transfer the solution into an NMR tube to a height

of about 4-5 cm.

Instrument Setup (Example for a 400 MHz Spectrometer):

Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters

include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4

seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16)

should be collected to ensure a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical

parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a

relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be

required due to the lower natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum.

Perform peak picking for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
Objective: To obtain an FT-IR spectrum of Monopentyl Phthalate.

Method: Attenuated Total Reflectance (ATR)

Materials:
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Monopentyl Phthalate sample (solid)

FT-IR spectrometer with an ATR accessory (e.g., with a diamond crystal)

Spatula

Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean.

Record a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Measurement:

Place a small amount of the solid Monopentyl Phthalate sample onto the ATR crystal.

Apply pressure using the ATR clamp to ensure good contact between the sample and the

crystal.

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are

sufficient.

Data Processing and Cleaning:

The software will automatically perform the background subtraction.

Perform peak picking to identify the wavenumbers of the major absorption bands.

Clean the ATR crystal thoroughly with a suitable solvent and a soft wipe after the

measurement.

Mass Spectrometry
Objective: To obtain an Electron Ionization Mass Spectrum (EI-MS) of Monopentyl Phthalate.
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Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

Monopentyl Phthalate sample

Suitable solvent (e.g., dichloromethane or ethyl acetate)

GC-MS instrument equipped with an electron ionization source.

Procedure:

Sample Preparation:

Prepare a dilute solution of Monopentyl Phthalate (e.g., ~1 mg/mL) in a volatile solvent.

Instrument Setup (Typical GC-MS parameters):

GC:

Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) at a

temperature of ~250-280 °C.

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness,

with a 5% phenyl-methylpolysiloxane stationary phase).

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp

up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min, and hold for

several minutes.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS:

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: ~230 °C.

Quadrupole Temperature: ~150 °C.
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Mass Range: Scan from m/z 40 to 450.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The GC will separate the components of the sample, and the eluting compounds will enter

the mass spectrometer.

The mass spectrometer will generate mass spectra for the compounds as they elute.

Data Analysis:

Identify the peak corresponding to Monopentyl Phthalate in the total ion chromatogram

(TIC).

Extract the mass spectrum for that peak.

Identify the molecular ion peak and the major fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like Monopentyl Phthalate.
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Caption: General workflow for the spectroscopic analysis of Monopentyl Phthalate.

To cite this document: BenchChem. [Spectroscopic Characterization of Monopentyl
Phthalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127959#spectroscopic-data-for-monopentyl-
phthalate-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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